[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid
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Description
“[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid” is a chemical compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid” is represented by the formula C6H10O4S2 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
“[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid” is a solid substance that should be stored at room temperature (16°C) .Scientific Research Applications
Antioxidant Applications
Compounds with sulfur-containing groups, similar to the thioacetic acid component, are often explored for their antioxidant properties. N-acetylcysteine (NAC), for example, is a well-known antioxidant that has been extensively studied for its ability to modulate glutamate dysregulation, oxidative stress, and inflammation, beneficial for brain functions. NAC's versatility showcases the potential for compounds like [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid to be explored in similar contexts, particularly where modulation of oxidative stress and neuroprotective effects are concerned (Dodd et al., 2008).
Applications in Disease Treatment and Pharmacology
The pharmacological properties of compounds, such as diminazene aceturate, which have been on the market for the control of trypanosomiasis and later found to have broader therapeutic potential, illustrate how compounds with specific functional groups can be repurposed or studied for new applications. This includes acting as an activator for enzymes like angiotensin-converting enzyme 2, or for their potential anti-inflammatory, antihypertensive, and ion channel inhibitory activities. Such research underscores the possibility of discovering new therapeutic roles for compounds including [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid in the treatment of various diseases (George L. da Silva Oliveira & R. M. de Freitas, 2015).
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTOTGKRRDVGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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